N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide
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Overview
Description
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a benzenesulfonamide moiety, making it a candidate for various biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methylphenylamine with ethylene oxide to form the corresponding piperazine derivative.
Sulfonamide Formation: The piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-methylphenyl isocyanate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems, making it a candidate for treating neurological disorders.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring allows it to bind to neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can interact with enzyme active sites, inhibiting their function and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide
- **N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
The unique combination of the piperazine ring, sulfonamide group, and specific aromatic substitutions in N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide provides it with distinct biochemical properties. This makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C27H30ClN3O3S |
---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C27H30ClN3O3S/c1-20-8-12-24(13-9-20)35(33,34)31(25-7-5-4-6-21(25)2)19-27(32)30-16-14-29(15-17-30)26-18-23(28)11-10-22(26)3/h4-13,18H,14-17,19H2,1-3H3 |
InChI Key |
DQYOHIGCSHYECB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4C |
Origin of Product |
United States |
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